molecular formula C22H30O2 B1163471 Cyclogrifolin CAS No. 1660156-04-6

Cyclogrifolin

Cat. No.: B1163471
CAS No.: 1660156-04-6
M. Wt: 326.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclogrifolin is a natural compound isolated from the fresh fruiting bodies of the fungus Albatrellus confluens. It is a phenolic compound with the molecular formula C22H30O2 and a molecular weight of 326.48 g/mol. This compound has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclogrifolin can be synthesized through various synthetic routes. One common method involves the use of starting materials such as 1,5,9-trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene. The synthesis typically involves multiple steps, including cyclization and oxidation reactions, under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from the fruiting bodies of Albatrellus confluens. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify this compound to a high degree of purity.

Chemical Reactions Analysis

Types of Reactions

Cyclogrifolin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced forms, and substituted derivatives, which can have different biological activities and properties.

Scientific Research Applications

Cyclogrifolin has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.

    Biology: Investigated for its potential to modulate biological pathways and cellular processes.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in various industrial applications

Mechanism of Action

Cyclogrifolin exerts its effects through various molecular targets and pathways. It has been shown to promote the polarization of M1-class pro-inflammatory macrophages by increasing the percentage of macrophages expressing CD86 while decreasing their expressions of CD14, CD11b, and CD80. Additionally, this compound inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways. It also mediates mitophagy through the PINK1-Parkin pathway.

Comparison with Similar Compounds

Cyclogrifolin can be compared with other phenolic compounds, such as:

    Resveratrol: Known for its antioxidant and anti-inflammatory properties.

    Curcumin: Exhibits anti-cancer and anti-inflammatory activities.

    Quercetin: Possesses antioxidant and anti-inflammatory effects.

This compound is unique due to its specific molecular structure and its ability to modulate immune responses and inflammatory pathways .

Properties

IUPAC Name

(5R)-1,5,9-trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-14(2)7-6-9-22(5)17-8-10-21(4)13-16(17)20-18(23-21)11-15(3)12-19(20)24-22/h7,11-12,16-17H,6,8-10,13H2,1-5H3/t16?,17?,21?,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZUAVILVOHKCU-TWQSIKMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C4CC(O2)(CCC4C(OC3=C1)(C)CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C3C4CC(O2)(CCC4[C@@](OC3=C1)(C)CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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